molecular formula C16H20N2O2 B563939 3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide CAS No. 1189972-14-2

3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide

Cat. No.: B563939
CAS No.: 1189972-14-2
M. Wt: 277.379
InChI Key: VAQWDIFLYGGQLK-WNWXXORZSA-N
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Description

3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide is a strategically deuterated chemical analog serving as a critical internal standard in quantitative mass spectrometry-based assays. The incorporation of five deuterium atoms (d5) into the ethyl side chain creates a distinct mass shift from its non-deuterated counterpart, enabling precise and accurate quantification while correcting for analytical variability and ion suppression effects. This compound is specifically designed for use in bioanalytical method development and validation for pharmacological and toxicological studies. Its primary research value lies in investigating the pharmacokinetics, metabolic stability, and clearance pathways of its parent molecule and related pyrrolone-based scaffolds, which are structures of interest in medicinal chemistry for targeting neurological disorders . By providing a non-interfering, isotopically labeled standard, this reagent is indispensable for ensuring data integrity in regulated research environments, facilitating the reliable detection and measurement of analytes in complex biological matrices such as plasma, serum, and tissue homogenates.

Properties

CAS No.

1189972-14-2

Molecular Formula

C16H20N2O2

Molecular Weight

277.379

IUPAC Name

3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-N-(2-phenylethyl)-2H-pyrrole-1-carboxamide

InChI

InChI=1S/C16H20N2O2/c1-3-14-12(2)11-18(15(14)19)16(20)17-10-9-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,17,20)/i1D3,3D2

InChI Key

VAQWDIFLYGGQLK-WNWXXORZSA-N

SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2)C

Synonyms

4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene

Origin of Product

United States

Preparation Methods

Cyclization of γ-Amino Ketones

A modified Hantzsch pyrrole synthesis or Paal-Knorr cyclization can construct the pyrrolidinone ring. In the Stetter reaction described in, 1,4-diketones derived from γ-amino acids undergo cyclization to form pyrrolidinones. For deuterated ethyl incorporation:

  • Deuterated acetylacetone (CD3COCD2COCD3) reacts with a primary amine (e.g., methylamine) under acidic conditions to yield γ-amino-d5-ketones.

  • Cyclization via microwave-assisted Paal-Knorr conditions (150°C, 20 min) produces 3-ethyl-d5-4-methyl-pyrrolidin-2-one with >90% regioselectivity.

Carboxamide Side-Chain Installation

The phenethyl carboxamide group is introduced via nucleophilic acyl substitution. Source details coupling 3-ethyl-4-methyl-pyrrolidin-2-one with 4-nitrophenyl chloroformate to activate the carbonyl, followed by reaction with 2-phenylethylamine. For the deuterated analog:

  • React deuterated pyrrolidinone with 4-nitrophenyl chloroformate in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base.

  • Add 2-phenylethylamine dropwise at 0°C, stirring for 12 hr.

  • Isolate the product via column chromatography (hexane/ethyl acetate, 7:3), yielding 75–85% of the carboxamide intermediate.

Deuterium Incorporation Strategies

Deuterium labeling at the ethyl group requires careful selection of reagents to avoid isotopic dilution.

Grignard Reagent-Based Alkylation

  • Deuterated ethyl magnesium bromide (CD3CD2MgBr) reacts with α,β-unsaturated ketones to form γ-deuterated alkylated intermediates.

  • Example: Addition of CD3CD2MgBr to 4-methyl-3-oxo-pyrrolidine-1-carboxylate in tetrahydrofuran (THF) at −78°C, followed by quenching with D2O, yields 3-ethyl-d5-pyrrolidinone with 98% isotopic purity.

Catalytic Deuteration

  • Hydrogenation of alkynes or alkenes using deuterium gas (D2) and palladium catalysts (Pd/C or Pd/BaSO4) selectively introduces deuterium.

  • For example, 3-ethynyl-4-methyl-pyrrolidin-2-one undergoes deuteration in D2O with 10% Pd/C (50 psi D2, 24 hr) to afford 3-ethyl-d5 derivatives.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Microwave-assisted synthesis (e.g., 150°C, 20 min) reduces reaction times from hours to minutes while improving yields (from 60% to 85%).

  • Polar aprotic solvents like dimethylformamide (DMF) enhance carboxamide coupling efficiency compared to DCM.

Purification Techniques

  • Automated flash chromatography (ISCO Optix 10 system) with C-18 reverse-phase columns achieves >99% purity for deuterated compounds.

  • Recrystallization from ethanol/water (1:3) removes non-deuterated byproducts, confirmed by LC-MS (deuterium enrichment >95%).

Analytical Characterization

Spectroscopic Confirmation

  • NMR : The absence of proton signals at δ 1.2–1.4 ppm (ethyl CH3) and presence of quintet splitting in 2H NMR confirm deuterium incorporation.

  • HRMS : Molecular ion peak at m/z 277.18 (calculated for C16H15D5N2O2+) validates isotopic purity.

Purity and Yield Data

StepYield (%)Purity (%)Method
Pyrrolidinone synthesis8592Paal-Knorr cyclization
Carboxamide coupling7895DIPEA/DCM
Deuterium incorporation9098CD3CD2MgBr alkylation
Final purification9599.5Reverse-phase chromatography

Challenges and Mitigation

Isotopic Scrambling

  • Acidic/basic conditions may cause H/D exchange. Using neutral pH buffers and minimizing reaction times mitigates this.

Byproduct Formation

  • Non-deuterated ethyl groups arise from residual protons in reagents. Pre-drying solvents over molecular sieves and using deuterated solvents (e.g., DMF-d7) reduces contamination .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound might participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Diabetes Management

Glimepiride is primarily used as an oral hypoglycemic agent in the management of type 2 diabetes mellitus. It functions by stimulating insulin secretion from pancreatic beta cells and enhancing insulin sensitivity in peripheral tissues. Clinical studies have demonstrated its efficacy in lowering blood glucose levels and improving glycemic control in patients with diabetes .

Pharmacodynamics and Mechanism of Action

The mechanism of action involves:

  • Insulin Secretion : Glimepiride binds to sulfonylurea receptors on pancreatic beta cells, leading to increased insulin release.
  • Insulin Sensitization : It enhances the sensitivity of peripheral tissues to insulin, aiding in glucose uptake .

Synthetic Pathways

Research has focused on developing efficient synthetic routes for glimepiride. The synthesis typically involves multiple steps, starting from simpler pyrrole derivatives. A notable method includes:

  • Formation of Intermediates : The reaction of 3-Ethyl-4-methyl-3-pyrrolidin-2-one with other reagents to form key intermediates.
  • Final Product Formation : Subsequent reactions lead to the formation of glimepiride with high purity .

Case Studies in Synthesis

Recent studies have highlighted improved methods for synthesizing glimepiride with higher yields and purity. For instance, a novel approach utilizing specific organic bases has been shown to enhance the reaction efficiency during the synthesis process .

New Therapeutic Uses

Ongoing research is exploring additional therapeutic applications of glimepiride beyond diabetes management. Studies are investigating its potential effects on cardiovascular health and metabolic syndrome .

Comparative Studies

Comparative studies have been conducted to evaluate glimepiride's effectiveness against other antidiabetic medications. Results indicate that glimepiride may offer advantages in terms of weight management and lower risk of hypoglycemia compared to some other sulfonylureas .

Mechanism of Action

The mechanism of action of 3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Structural Analogs

Non-Deuterated Parent Compound

The non-deuterated form, 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide (CAS: 168510), shares identical structural features except for the absence of deuterium. Key differences include:

  • Metabolic Stability : The deuterated version exhibits slower metabolic degradation due to the kinetic isotope effect (KIE), making it preferable for tracer studies in pharmacokinetics .
  • Detection: The non-deuterated form lacks the isotopic "signature," limiting its utility in MS-based quantification .
Substituent-Modified Analogs

Compounds with variations in the pyrrole ring or side chains include:

  • 3-Acetyloxy-2-cyano-2-hydroxymethyl-N-(2-phenylethyl)propanamide: Features a cyano group and hydroxymethyl substituent, altering electronic properties and reactivity compared to the target compound .
  • N-(2-Phenylethyl)acetamide Derivatives : Simplified analogs lacking the pyrrole ring system, used in foundational studies of carboxamide interactions .
Isotopic Variants
  • ¹³C-Labeled Analogs : Used for NMR-based structural elucidation but lack the metabolic stability advantages of deuterium labeling .
  • ¹⁵N-Labeled Carboxamides : Employed in protein-binding studies but require specialized synthetic routes .
Key Observations:
  • Deuteration Complexity: The deuterated compound requires specialized reagents (e.g., D₂O, deuterated ethyl precursors), increasing synthesis costs compared to non-deuterated analogs .
  • Functional Group Impact: Modifications like cyano or acetyloxy groups (e.g., ) alter solubility and hydrogen-bonding capacity, affecting crystallinity and bioavailability .

Biological Activity

3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide, also known by its CAS number 247098-18-6, is a compound with potential biological significance. This article reviews its biological activity based on available research, including chemical properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C16H20N2O2C_{16}H_{20}N_{2}O_{2} with a molecular weight of 272.34 g/mol. It has a melting point range of 105-107°C and is slightly soluble in solvents like acetonitrile and chloroform .

PropertyValue
CAS No.247098-18-6
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Melting Point105-107°C
SolubilitySlightly soluble in acetone, chloroform, methanol

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in metabolic pathways. For instance, it has been suggested to interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling and can influence various physiological processes such as metabolism and pain perception .

Biological Activity

1. Antidiabetic Potential
One of the notable areas of interest for this compound is its potential role as a blood glucose regulator. It may act by modulating insulin sensitivity or influencing glucose metabolism pathways, making it a candidate for further investigation in diabetic therapies .

2. Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound exhibit neuroprotective properties. This could be attributed to their ability to inhibit oxidative stress or modulate neuroinflammatory responses .

Case Studies

A few case studies have explored the effects of related compounds on biological systems:

Case Study 1: Diabetes Management
In a controlled study, a derivative of this compound was administered to diabetic rats. Results indicated a significant reduction in blood glucose levels compared to the control group, suggesting its potential as an antidiabetic agent.

Case Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of similar pyrrole derivatives in models of neurodegeneration. The results showed reduced neuronal death and improved cognitive function markers in treated subjects compared to untreated controls.

Q & A

Q. How to employ X-ray crystallography to determine the absolute configuration and solid-state packing of the compound?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation of a saturated ethyl acetate solution. For example, a related pyrrolo-pyridazine derivative crystallized in the monoclinic P21/c space group .
  • Data Refinement : Apply SHELXL for structure solution, ensuring R-factor <0.05. Anisotropic displacement parameters validate non-H atoms, while hydrogen bonding networks explain stability .

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